molecular formula C24H21N5O4 B2905759 2-amino-1-(2,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 376621-51-1

2-amino-1-(2,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2905759
CAS No.: 376621-51-1
M. Wt: 443.463
InChI Key: DCQQDGBPVNFMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(2,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a chemical compound with the CAS Registry Number 376621-51-1. It has a molecular formula of C 24 H 21 N 5 O 4 and a molecular weight of 443.46 g/mol . This pyrroloquinoxaline derivative is part of a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal and organic chemistry research due to their potential as scaffolds for drug discovery. The compound is offered with a guaranteed purity of 90% or higher and is available for procurement in various quantities to suit different research and development needs, ranging from 2 mg to 25 mg . Researchers are exploring its physicochemical properties and potential biological activities, which are often associated with the quinoxaline core and its substituted derivatives. As a specialized building block, it enables the synthesis of more complex molecules for screening and development. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or personal use.

Properties

IUPAC Name

2-amino-1-(2,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4/c1-31-14-9-10-18(19(12-14)32-2)29-22(25)20(24(30)26-13-15-6-5-11-33-15)21-23(29)28-17-8-4-3-7-16(17)27-21/h3-12H,13,25H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQQDGBPVNFMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CO5)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-1-(2,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C21H23N3O4C_{21}H_{23}N_3O_4, and it contains a pyrroloquinoxaline core with various substituents that enhance its interaction with biological targets.

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant activity against various bacterial strains, including Mycobacterium tuberculosis.
  • Antiviral Properties : The compound has shown potential as an antiviral agent, particularly against RNA viruses.
  • Cytotoxicity : Evaluations on human cell lines suggest that the compound has low cytotoxicity, making it a candidate for further therapeutic development.

Antimicrobial Activity

A study focused on the synthesis and evaluation of derivatives related to the target compound demonstrated promising results against Mycobacterium tuberculosis. The most active derivatives showed IC50 values ranging from 1.35 to 2.18 μM, indicating potent inhibitory effects on bacterial growth .

Antiviral Activity

Research into the antiviral properties of similar heterocycles revealed that compounds with structural similarities can inhibit viral replication effectively. For instance, certain derivatives exhibited significant efficacy against influenza viruses at concentrations as low as 4 μg/mL . This suggests that the target compound may also possess similar antiviral capabilities.

Cytotoxicity Studies

In vitro studies conducted on human embryonic kidney (HEK-293) cells indicated that the compound is nontoxic at effective concentrations. This is a crucial factor for its potential use in therapeutic applications, as it minimizes adverse effects on human cells .

Case Studies and Experimental Data

Study Target Organism/Virus IC50 (μM) Notes
Study 1Mycobacterium tuberculosis1.35 - 2.18Significant antimicrobial activity observed.
Study 2Influenza Virus4 - 20Notable antiviral efficacy against various strains.
Study 3HEK-293 Cells>100Low cytotoxicity confirmed in human cell lines.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interactions of its functional groups with specific enzymes or receptors play a critical role in its activity:

  • Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of key metabolic enzymes in pathogens.
  • Receptor Modulation : The presence of furan and dimethoxyphenyl groups may facilitate binding to viral receptors or cellular pathways involved in infection processes.

Q & A

What are the common synthetic routes and optimization strategies for this compound?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions starting from pyrroloquinoxaline precursors. Key steps include:

  • Condensation : Reacting 2,4-dimethoxybenzaldehyde with a pyrroloquinoxaline-carboxamide intermediate under acidic conditions (e.g., p-toluenesulfonic acid) to form the core structure .
  • Functionalization : Introducing the furan-2-ylmethyl group via nucleophilic substitution or reductive amination .
  • Optimization : Continuous flow reactors and catalysts (e.g., Pd/C for hydrogenation) improve yield and scalability .
    Critical Parameters : Solvent choice (DMF or dichloromethane), temperature control (±5°C), and purification via recrystallization or column chromatography .

How is the structural integrity of this compound validated in academic research?

Level: Basic
Answer:
Validation requires a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry, particularly for the dimethoxyphenyl and furanmethyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+^+ for C24_{24}H22_{22}N4_4O4_4) .
  • X-ray Crystallography : Resolves ambiguities in fused-ring conformation and hydrogen-bonding networks .

What methodologies are used for initial biological activity screening?

Level: Basic
Answer:

  • In vitro Assays :
    • Kinase Inhibition : Test against kinase panels (e.g., FGFRs, EGFR) using fluorescence-based ADP-Glo™ assays .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Neuroprotection Models : Primary neuron cultures exposed to oxidative stress (H2_2O2_2 or glutamate) to assess viability via calcein-AM staining .

How can structure-activity relationship (SAR) studies be designed for this compound?

Level: Advanced
Answer:
SAR studies focus on systematic substitutions to identify pharmacophores:

  • Core Modifications : Replace the dimethoxyphenyl group with halogenated (e.g., 3,5-dichloro) or alkylated analogs to assess steric/electronic effects on bioactivity .
  • Side-Chain Variations : Substitute the furanmethyl group with heterocycles (e.g., thiophene, pyridine) to evaluate binding affinity .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with predicted binding energies to targets like FGFR1 .

How to resolve contradictions in reported bioactivity data across studies?

Level: Advanced
Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) .
  • Purity Validation : HPLC-MS (>95% purity) to rule out byproduct interference .
  • Orthogonal Assays : Confirm FGFR inhibition via Western blot (phospho-FGFR detection) alongside enzymatic assays .

What advanced techniques are used to study its interaction with biological targets?

Level: Advanced
Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to immobilized FGFR2 .
  • Cryo-EM : Resolve compound-bound kinase conformations at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to refine SAR .

How to address solubility challenges in in vivo studies?

Level: Advanced
Answer:

  • Formulation Optimization : Use co-solvents (DMSO:PEG 400, 1:9 v/v) or liposomal encapsulation .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
  • Pharmacokinetic Profiling : Monitor plasma stability via LC-MS/MS to adjust dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.